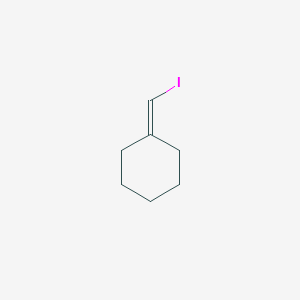
Cyclohexane, (iodomethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexane, (iodomethylene)- can be synthesized through the iodination of cyclohexylmethanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: While specific industrial production methods for cyclohexane, (iodomethylene)- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
化学反応の分析
Types of Reactions: Cyclohexane, (iodomethylene)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethylene group can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to cyclohexylmethane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of cyclohexane, (iodomethylene)- can lead to the formation of cyclohexylmethanol or cyclohexanone, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Cyclohexylmethanol, cyclohexylamine.
Reduction: Cyclohexylmethane.
Oxidation: Cyclohexylmethanol, cyclohexanone.
科学的研究の応用
Cyclohexane, (iodomethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of cyclohexane, (iodomethylene)- involves its reactivity with various nucleophiles and electrophiles. The iodomethylene group is highly reactive, making it a suitable candidate for substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Cyclohexane: A simple cycloalkane with the formula C6H12, used as a solvent and in the production of nylon.
Cyclohexylmethanol: An alcohol derivative of cyclohexane, used in organic synthesis.
Cyclohexylamine: An amine derivative of cyclohexane, used in the production of rubber chemicals and pesticides.
Uniqueness: Cyclohexane, (iodomethylene)- is unique due to the presence of the iodomethylene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
23904-33-8 |
|---|---|
分子式 |
C7H11I |
分子量 |
222.07 g/mol |
IUPAC名 |
iodomethylidenecyclohexane |
InChI |
InChI=1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 |
InChIキー |
RKHNNHCGGWQSDY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CI)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


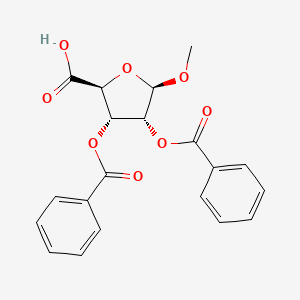
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
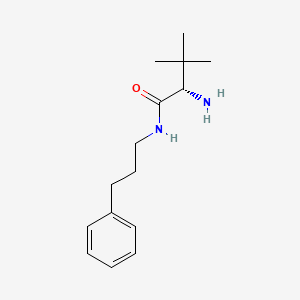
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)

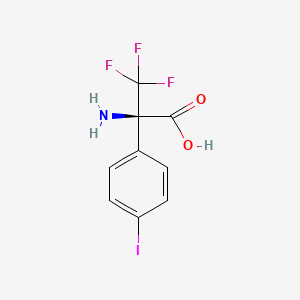
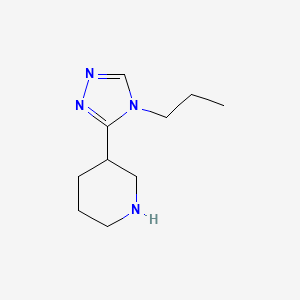
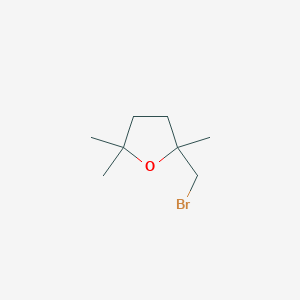

![(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13909294.png)
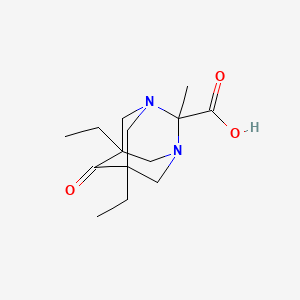
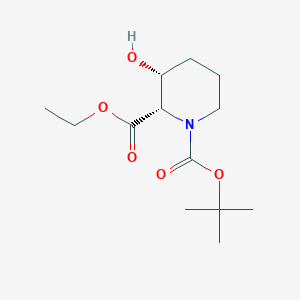
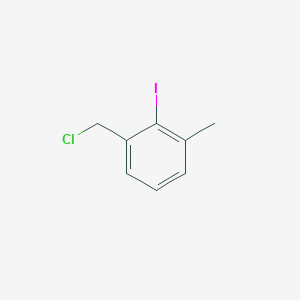
![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)
